molecular formula C14H20N2O3 B6052096 (3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one

(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one

Cat. No.: B6052096
M. Wt: 264.32 g/mol
InChI Key: JALVQPBTLJNQLR-WGDLNXRISA-N
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Description

(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one is a complex organic compound with a unique structure that includes piperidine and piperidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-2-oxopiperidine with an appropriate aldehyde or ketone under basic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.

    Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide), solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various halogenated piperidine derivatives.

Scientific Research Applications

(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of piperidine and piperidinone moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3E)-1-methyl-3-[[(E)-(1-methyl-2-oxopiperidin-3-ylidene)methoxy]methylidene]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-7-3-5-11(13(15)17)9-19-10-12-6-4-8-16(2)14(12)18/h9-10H,3-8H2,1-2H3/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALVQPBTLJNQLR-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=COC=C2CCCN(C2=O)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/O/C=C\2/C(=O)N(CCC2)C)/CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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